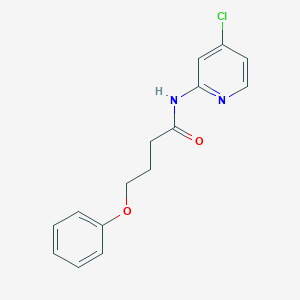
N,2-bis(4-fluorophenyl)morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2-bis(4-fluorophenyl)morpholine-4-carboxamide, also known as FLX475, is a small molecule inhibitor that targets the CCR4 receptor. CCR4 is a chemokine receptor that plays a crucial role in the immune system and is overexpressed in various types of cancer. FLX475 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.
Mecanismo De Acción
N,2-bis(4-fluorophenyl)morpholine-4-carboxamide targets the CCR4 receptor, which is overexpressed in various types of cancer cells. By inhibiting this receptor, N,2-bis(4-fluorophenyl)morpholine-4-carboxamide can prevent the migration and invasion of cancer cells, as well as the recruitment of immune cells that promote tumor growth. N,2-bis(4-fluorophenyl)morpholine-4-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and physiological effects:
N,2-bis(4-fluorophenyl)morpholine-4-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. In preclinical studies, N,2-bis(4-fluorophenyl)morpholine-4-carboxamide has been shown to accumulate in tumor tissues, indicating its potential for targeted cancer therapy. N,2-bis(4-fluorophenyl)morpholine-4-carboxamide has also been shown to modulate the immune system, promoting an anti-tumor immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N,2-bis(4-fluorophenyl)morpholine-4-carboxamide is its specificity for the CCR4 receptor, which reduces the risk of off-target effects. N,2-bis(4-fluorophenyl)morpholine-4-carboxamide also has good pharmacokinetic properties, making it a suitable candidate for in vivo studies. However, one limitation is the lack of clinical data, which limits the translation of preclinical findings to human patients.
Direcciones Futuras
1. Clinical trials to investigate the safety and efficacy of N,2-bis(4-fluorophenyl)morpholine-4-carboxamide in cancer patients.
2. Combination studies with other cancer therapies to enhance the anti-tumor effects of N,2-bis(4-fluorophenyl)morpholine-4-carboxamide.
3. Development of biomarkers to identify patients who are most likely to benefit from N,2-bis(4-fluorophenyl)morpholine-4-carboxamide treatment.
4. Investigation of N,2-bis(4-fluorophenyl)morpholine-4-carboxamide in other diseases where CCR4 is involved, such as autoimmune disorders and viral infections.
5. Development of more potent and selective CCR4 inhibitors based on the structure of N,2-bis(4-fluorophenyl)morpholine-4-carboxamide.
Métodos De Síntesis
N,2-bis(4-fluorophenyl)morpholine-4-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a morpholine ring, followed by the introduction of two fluorine atoms and a carboxamide group. The final product is obtained through purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
N,2-bis(4-fluorophenyl)morpholine-4-carboxamide has been extensively studied in preclinical models for its potential use in cancer treatment. It has been shown to inhibit tumor growth and metastasis in various types of cancer, including melanoma, breast cancer, and lung cancer. N,2-bis(4-fluorophenyl)morpholine-4-carboxamide has also been investigated for its potential use in combination with other cancer therapies, such as checkpoint inhibitors and chemotherapy.
Propiedades
IUPAC Name |
N,2-bis(4-fluorophenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c18-13-3-1-12(2-4-13)16-11-21(9-10-23-16)17(22)20-15-7-5-14(19)6-8-15/h1-8,16H,9-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGONLIDWBGUGKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-1-[3-(4-methoxyphenoxy)propyl]pyridin-2-one](/img/structure/B7628935.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B7628936.png)

![2,3-Dihydroindol-1-yl-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]methanone](/img/structure/B7628958.png)
![2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid](/img/structure/B7628965.png)
![2-Chloro-5-[(4-oxo-4-phenylbutanoyl)amino]benzoic acid](/img/structure/B7628974.png)


![1-(1,1-Dioxothiolan-3-yl)-3-[2-(4-fluorophenyl)-2-methylpropyl]urea](/img/structure/B7628996.png)
![1-[(4-Fluorophenyl)methyl]-3-(2-methylpyridin-4-yl)urea](/img/structure/B7629001.png)
![Ethyl 3-(2-methoxy-2-oxoethyl)-4-oxothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B7629009.png)
![4-(methylsulfonylmethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide](/img/structure/B7629013.png)
![3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide](/img/structure/B7629017.png)
